molecular formula C20H16O3 B2629067 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one CAS No. 64125-32-2

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

Cat. No.: B2629067
CAS No.: 64125-32-2
M. Wt: 304.345
InChI Key: RBKWJAHRWPDNPM-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one is a complex organic compound with the molecular formula C20H16O3. It belongs to the class of compounds known as flavonoids, which are widely recognized for their diverse biological activities. This compound is characterized by its unique structure, which includes a pyranochromenone core with dimethyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Claisen rearrangement is often employed, where heating in dimethylformamide (DMF) facilitates the cyclization to form the pyranochromenone core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered biological activities.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert vasorelaxation through the activation of calcium-activated potassium channels (BKca), and this effect is independent of the endothelium . This suggests that the compound can directly influence vascular smooth muscle cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic effects make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKWJAHRWPDNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346930
Record name 8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-f]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64125-32-2
Record name 8,8-Dimethyl-2-phenyl-4H,8H-pyrano[2,3-f]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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